molecular formula C6H14N2O4S2 B13218836 1-Methanesulfonylpiperidine-3-sulfonamide

1-Methanesulfonylpiperidine-3-sulfonamide

Cat. No.: B13218836
M. Wt: 242.3 g/mol
InChI Key: AGHMVFHDCKRSTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 1-Methanesulfonylpiperidine-3-sulfonamide, a common synthetic route would involve the reaction of piperidine with methanesulfonyl chloride under controlled conditions to form the desired sulfonamide product.

Industrial Production Methods

In industrial settings, the production of sulfonamides like this compound often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonylpiperidine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Methanesulfonylpiperidine-3-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting folic acid synthesis, these compounds exert their antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methanesulfonylpiperidine-3-sulfonamide include other sulfonamides such as sulfamethazine and sulfadiazine . These compounds share structural similarities and exhibit similar biological activities.

Uniqueness

What sets this compound apart is its specific molecular structure, which may confer unique properties and applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for further research and development.

Properties

Molecular Formula

C6H14N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

1-methylsulfonylpiperidine-3-sulfonamide

InChI

InChI=1S/C6H14N2O4S2/c1-13(9,10)8-4-2-3-6(5-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12)

InChI Key

AGHMVFHDCKRSTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)S(=O)(=O)N

Origin of Product

United States

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